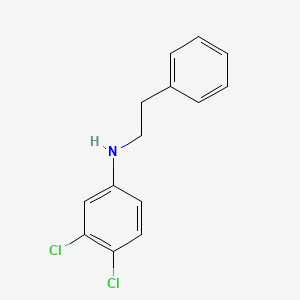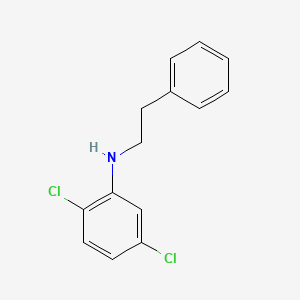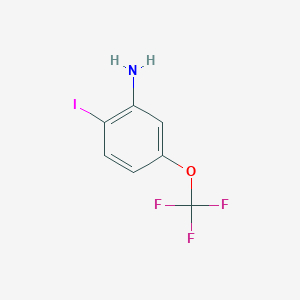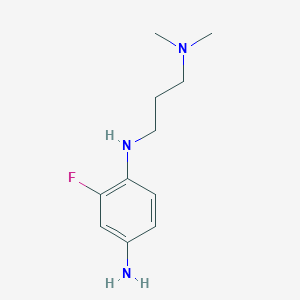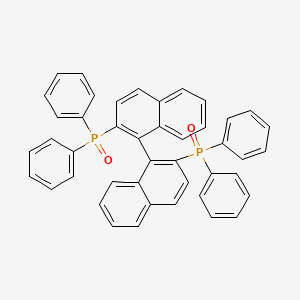
Binapo
Descripción general
Descripción
Binapo, also known as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl), is an organophosphorus compound . This chiral diphosphine ligand is widely used in asymmetric synthesis . It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1′ positions .
Synthesis Analysis
The condensation of BINAPO-(PhCHO)2 and 1,3,5-tris(4-aminophenyl)benzene (TAPB) results in a new imine-based chiral organic material (COM) that can be further post-functionalized through reductive transformation of imine linkers to amines .Molecular Structure Analysis
The molecular structure of Binapo is characterized by a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1′ positions . X-ray single crystal structure analysis showed that Eu2L3(Phen)2 crystalized in an achiral space group P with the equivalent amount of P and M helicates in one single cell .Chemical Reactions Analysis
The condensation of BINAPO-(PhCHO)2 and 1,3,5-tris(4-aminophenyl)benzene (TAPB) results in a new imine-based chiral organic material (COM) that can be further post-functionalized through reductive transformation of imine linkers to amines .Physical And Chemical Properties Analysis
Binapo is a colorless solid with a molar mass of 622.688 g·mol −1 . It is soluble in organic solvents . The dihedral angle between the naphthyl groups is approximately 90° .Aplicaciones Científicas De Investigación
- Binapo (R/S-BINAPO) has been investigated for its role in creating optically pure metal assemblies. Specifically, it has been used in the synthesis of triple-stranded europium (III) helicates (Eu2L3) with circularly polarized luminescence (CPL) properties . These materials are of interest for applications in 3D displays, optical storage, and CPL probes.
- Binapo derivatives have been employed as chiral ligands in asymmetric catalysis. For instance, stabilized chiral organic materials containing BINAP oxide units have been used as heterogeneous asymmetric organocatalysts for allylation reactions of aldehydes . These applications contribute to the development of greener and more efficient synthetic methods.
Circularly Polarized Luminescence (CPL) Materials
Asymmetric Catalysis
Mecanismo De Acción
Target of Action
Binapo, also known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is an organophosphorus compound . It is a chiral diphosphine ligand that is widely used in asymmetric synthesis . The primary targets of Binapo are transition metals, such as ruthenium, rhodium, and palladium . These metals, when combined with Binapo, form complexes that are used as catalysts in various chemical reactions .
Mode of Action
Binapo interacts with its targets (transition metals) to form metal-optically active phosphine complexes . These complexes are used in various transition metal-catalyzed asymmetric reactions such as hydrogenation, hydrosilylation, and 1,3-hydrogen migration . For example, Binapo-ruthenium catalysts are highly efficient for asymmetric hydrogenations of various functionalized olefins and ketones .
Biochemical Pathways
The biochemical pathways affected by Binapo are primarily those involved in asymmetric synthesis . Asymmetric synthesis is a method used to obtain enantiomerically pure compounds, which are important in a wide range of fields such as pharmaceuticals, agrochemicals, food additives, and functional materials . Binapo, through its interaction with transition metals, facilitates the transformation of prochiral substrates into chiral products with high enantioselectivity .
Pharmacokinetics
It is known that binapo can be used in the creation of chiral organic materials (coms) that can be further post-functionalized through reductive transformation of imine linkers to amines . This suggests that Binapo and its derivatives may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact their bioavailability.
Result of Action
The result of Binapo’s action is the production of enantiomerically pure compounds through asymmetric synthesis . For example, Binapo-ruthenium catalysts can facilitate the asymmetric hydrogenation of various functionalized olefins and ketones to produce compounds with high enantioselectivity . Additionally, Binapo can induce unprecedented enantiocontrol, with up to 18-fold increases in enantioselectivity observed in certain reactions .
Action Environment
The action of Binapo can be influenced by environmental factors. For instance, the stability of Binapo-based materials can be affected by the presence of other compounds . In one study, a new imine-based chiral organic material (COM) created from Binapo showed necessary stability to be used as a heterogeneous catalyst . Furthermore, the enantioselectivity of Binapo can be affected by the presence of chiral hydrocarbons . This suggests that the action, efficacy, and stability of Binapo can be influenced by the chemical environment in which it is used.
Propiedades
IUPAC Name |
2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRPYCOMAEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Binapo | |
CAS RN |
86632-33-9 | |
| Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BINAPO?
A1: BINAPO has a molecular formula of C44H32O2P2 and a molecular weight of 654.69 g/mol.
Q2: What are the key spectroscopic characteristics of BINAPO?
A2: BINAPO can be characterized using techniques like NMR (1H, 13C, 31P) and IR spectroscopy. For instance, 31P NMR is particularly useful for distinguishing BINAPO from its reduced form, BINAP, and its partially oxidized forms. []
Q3: How does the structure of BINAPO contribute to its chirality?
A3: BINAPO possesses axial chirality due to the restricted rotation around the binaphthyl bond. This restricted rotation results in two enantiomers, (R)-BINAPO and (S)-BINAPO, which are mirror images of each other. []
Q4: Is BINAP stable in air?
A4: While solid BINAP is relatively stable in air, it tends to undergo slow oxidation to its monoxide form in solution. Therefore, it's crucial to store BINAP under inert conditions (N2 or Ar) to prevent oxidation. []
Q5: What are the primary applications of BINAP and its derivatives in catalysis?
A5: BINAP and its derivatives are extensively used as chiral ligands in transition metal catalysis. Their complexes exhibit high enantioselectivity and reactivity in various reactions, including asymmetric hydrogenations, additions to alkenes and alkynes, cycloadditions, cycloisomerizations, and fluorinations. []
Q6: How does BINAPO act as an organocatalyst in asymmetric allylation reactions?
A6: BINAPO functions as a Lewis base catalyst in the asymmetric allylation of aldehydes with allyltrichlorosilane reagents. It coordinates to the silicon center of the allyltrichlorosilane, activating it towards nucleophilic attack by the aldehyde and directing the stereochemical outcome of the reaction. [, ]
Q7: Can you elaborate on the use of BINAPO in asymmetric aldol reactions?
A7: BINAPO catalyzes enantioselective aldol reactions of trichlorosilyl enol ethers with aldehydes. It acts as a Lewis base, coordinating to the silicon atom of the enol ether and promoting the formation of a chiral six-membered transition state, leading to aldol products with high diastereo- and enantioselectivity. [, ]
Q8: How do ortho-substituted BINAPO derivatives (o-BINAPO) compare to BINAPO in catalytic activity?
A8: Ortho-substituted BINAPO ligands, synthesized from BINOL, form highly efficient ruthenium catalysts for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These modified ligands often exhibit superior enantioselectivity and reactivity compared to the parent BINAPO ligand. [, ]
Q9: What are the advantages of immobilizing BINAP-based catalysts?
A9: Immobilizing BINAP-based catalysts, such as incorporating them into mesoporous organosilicas, offers several advantages, including catalyst recovery and reuse, potential for continuous flow processes, and enhanced stability. []
Q10: Are there examples of nickel-catalyzed reactions employing BINAPO as a ligand?
A10: Yes, BINAPO has been successfully employed as a ligand in nickel-catalyzed cross-coupling reactions, particularly in the coupling of allylamines with boronic acids. Notably, BINAPO promotes C-C bond formation at the more substituted allyl terminus, offering a different regioselectivity profile compared to other phosphine ligands. []
Q11: How do structural modifications of BINAP, such as those in H8-BINAP and Cy-BINAP, affect its catalytic activity?
A11: Modifying the BINAP structure, like partially hydrogenating the binaphthyl backbone (H8-BINAP) or changing the substituents on the phosphorus atoms (Cy-BINAP), can significantly impact its catalytic activity. These modifications can influence the steric and electronic properties of the ligand, leading to differences in enantioselectivity, reactivity, and substrate scope in catalytic reactions. []
Q12: What is the impact of introducing electron-donating or -withdrawing groups on the phenyl rings of BINAP derivatives?
A12: Incorporating electron-donating or -withdrawing groups on the phenyl rings of BINAP derivatives can fine-tune the electronic properties of the ligand. This modification influences the catalytic activity and enantioselectivity of the corresponding metal complexes, as demonstrated in asymmetric hydrogenation reactions. For example, electron-donating groups can enhance the enantioselectivity in the hydrogenation of certain substrates. []
Q13: Can BINAPO derivatives with functionalities other than phosphine oxides be synthesized?
A13: Yes, researchers have synthesized BINAPO derivatives containing amine functionalities instead of phosphine oxides. These amine-functionalized materials have been explored as heterogeneous organocatalysts for asymmetric allylation reactions. Notably, they demonstrate comparable catalytic activity to molecular BINAPO while offering the advantage of recyclability. []
Q14: Have computational methods been used to study BINAPO and its complexes?
A14: Yes, computational chemistry methods, such as density functional theory (DFT), have been employed to study BINAPO and its complexes. These studies provide insights into the structural features, electronic properties, and mechanistic aspects of BINAPO-metal complexes, aiding in the rational design of new catalysts and understanding their activity.
Q15: Does BINAPO find applications beyond catalysis?
A15: Yes, BINAPO has been explored in areas beyond catalysis. For instance, it has been utilized as a chiral ancillary ligand in the development of lanthanide-based luminescent materials exhibiting circularly polarized luminescence (CPL). [, , , , ]
Q16: How does the chirality of BINAPO influence the properties of lanthanide complexes?
A16: The inherent chirality of BINAPO can be transferred to lanthanide complexes during the self-assembly process. This transfer of chirality results in the formation of enantiopure helical structures, such as triple-stranded helicates, which exhibit unique chiroptical properties, including circular dichroism (CD) and CPL. [, , , , ]
Q17: What is the significance of CPL in lanthanide complexes containing BINAPO?
A17: CPL-active materials are of interest for various applications, including 3D displays, optical data storage, and bioimaging. BINAPO-containing lanthanide complexes, due to their inherent chirality and efficient energy transfer processes, have shown promise as CPL emitters. The magnitude and sign of the CPL signal can be tuned by varying the structure of the BINAPO derivative and the lanthanide ion used. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3170063.png)

amine](/img/structure/B3170080.png)
![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170084.png)
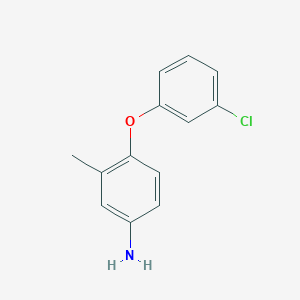
amine](/img/structure/B3170121.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)
amine](/img/structure/B3170132.png)
